molecular formula C9H9ClO3 B3053848 4-Chloro-3,5-dimethoxybenzaldehyde CAS No. 56518-48-0

4-Chloro-3,5-dimethoxybenzaldehyde

Cat. No. B3053848
CAS RN: 56518-48-0
M. Wt: 200.62 g/mol
InChI Key: GTEZQOCVTNORJP-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C~9~H~9~ClO~3~ . It belongs to the class of benzaldehydes and contains chlorine, methoxy (CH~3~O), and aldehyde (CHO) functional groups. The compound’s systematic IUPAC name is 4-Chloro-3,5-dimethoxybenzaldehyde .


Synthesis Analysis

The synthesis of 4-Chloro-3,5-dimethoxybenzaldehyde involves the chlorination of 3,5-dimethoxybenzaldehyde . This reaction typically occurs under controlled conditions using chlorine gas or a chlorinating agent. The resulting product is the chlorinated benzaldehyde derivative .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dimethoxybenzaldehyde consists of a benzene ring substituted with chlorine and two methoxy groups. The chlorine atom is attached to the fourth carbon position, while the methoxy groups are at the third and fifth positions. The aldehyde functional group is located at the first carbon position of the benzene ring .


Chemical Reactions Analysis

4-Chloro-3,5-dimethoxybenzaldehyde can participate in various chemical reactions, including nucleophilic substitutions, condensations, and reductions. For instance, it can undergo reactions with amines, alcohols, and other nucleophiles. The aldehyde group allows for further derivatization and synthesis of related compounds .


Physical And Chemical Properties Analysis

  • Color : It could appear as a colorless or pale yellow solid .

Scientific Research Applications

Synthesis and Derivative Formation

4-Chloro-3,5-dimethoxybenzaldehyde has been utilized in various synthetic routes. It served as a precursor in the preparation of complex chemical structures. For instance, Bloomer and Gazzillo (1989) demonstrated its conversion to complex naphthoquinone derivatives, showcasing its versatility in chemical syntheses (Bloomer & Gazzillo, 1989). Additionally, Azzena et al. (1990) explored its role in the regioselective reductive alkylation, leading to the synthesis of various benzaldehyde derivatives (Azzena et al., 1990).

Photophysical and Spectroscopic Studies

The compound has also been the subject of photophysical and spectroscopic studies. Stalin and Rajendiran (2005) investigated the photophysical properties of a related compound, 4-hydroxy-3,5-dimethoxybenzaldehyde, in different solvents and conditions, providing insight into its behavior under various environmental factors (Stalin & Rajendiran, 2005).

Crystal and Molecular Structure Analysis

The molecular and crystal structures of compounds derived from 4-Chloro-3,5-dimethoxybenzaldehyde have been extensively studied. Khalaji et al. (2011) reported on the crystal structure of a Schiff base derived from 3,4-dimethoxybenzaldehyde, contributing to the understanding of its structural properties (Khalaji et al., 2011).

Environmental and Kinetic Studies

Environmental and kinetic studies involving derivatives of 4-Chloro-3,5-dimethoxybenzaldehyde have also been conducted. Chengyong et al. (2000) explored the formation of mutagens by chlorination of syringaldehyde, a related compound, under various conditions, contributing to the understanding of environmental impacts of such chemical reactions (Chengyong et al., 2000).

Safety And Hazards

  • Storage : Store in a cool, dry place away from incompatible materials .

properties

IUPAC Name

4-chloro-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEZQOCVTNORJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297726
Record name 4-Chloro-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Chloro-3,5-dimethoxybenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Chloro-3,5-dimethoxybenzaldehyde

CAS RN

56518-48-0
Record name 4-Chloro-3,5-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56518-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3,5-dimethoxybenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 - 167 °C
Record name 4-Chloro-3,5-dimethoxybenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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